1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a tetrahydrofuran moiety, and a carboxylic acid group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common approach is the reaction of tetrahydrofuran-3-ylmethylamine with appropriate reagents to form the pyrazole ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be tailored to produce different derivatives and analogs of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of the pyrazole ring, modified tetrahydrofuran moieties, and carboxylic acid derivatives. These products can be further utilized in research and industrial applications.
Scientific Research Applications
1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical assays.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: The compound can be used in the production of materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-((tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
1-(Tetrahydrofuran-3-yl)ethan-1-amine: This compound shares the tetrahydrofuran moiety but differs in the functional groups attached.
3-Aminomethyl-tetrahydrofuran: Another related compound with a similar structure but different substitution pattern.
Uniqueness: 1-((Tetrahydrofuran-3-yl)methyl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of the pyrazole ring, tetrahydrofuran group, and carboxylic acid functionality. This combination provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(oxolan-3-ylmethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)8-3-10-11(5-8)4-7-1-2-14-6-7/h3,5,7H,1-2,4,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKYQQWGJAWMGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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